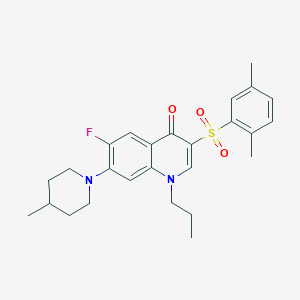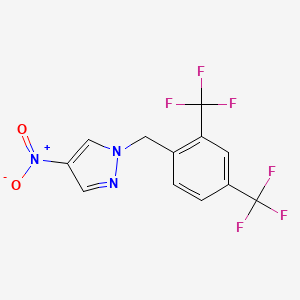
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of similar compounds often involves complex procedures. For example, a compound with a similar structure was synthesized using a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is likely to be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .Chemical Reactions Analysis
The chemical reactions involving “Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” are likely to be complex due to the presence of multiple reactive sites. For example, benzofuran compounds have been shown to undergo reactions such as free radical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” would depend on its specific structure. Similar compounds have been shown to be highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design due to their presence in various pharmaceuticals and alkaloids. The compound can serve as a starting material or intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown significant pharmacological potential .
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of pharmaceuticals. Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone could be utilized in the discovery and biological evaluation of potential drugs, especially considering its structural complexity and potential for bioactivity .
Antimicrobial Potential
Some piperidine derivatives have demonstrated promising antimicrobial properties. The subject compound could be explored for its structure-activity relationship (SAR) to develop new antimicrobial agents with effective minimum inhibitory concentrations (MIC) .
Anti-inflammatory Activity
Piperidine compounds have been evaluated for their cyclooxygenase (COX) inhibitory activity. Although the specific compound has not been directly linked to COX inhibition, its structural analogs have shown weak COX-1 inhibitory activity, suggesting a potential area for further research .
Spectroscopic Analysis
The compound’s structure allows for various spectroscopic analyses, such as FTIR spectroscopy, to monitor reactions during synthesis or modification. This is essential for confirming the structure of synthesized derivatives and understanding their chemical properties .
Chemical Reagent
As a chemical reagent, this compound could be used in organic synthesis, particularly in the formation of other complex molecules. Its unique structure makes it a valuable building block for constructing larger, more complex chemical entities .
Mecanismo De Acción
Target of Action
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex compound with potential biological activitiesBenzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to interact with multiple receptors .
Mode of Action
Benzofuran compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some benzofuran derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been found to inhibit the COX-1 enzyme, thereby affecting the inflammatory response pathway .
Result of Action
Benzofuran compounds are known to have various biological effects, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzofuran compounds .
Direcciones Futuras
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Therefore, “Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” and similar compounds could be potential targets for future research and drug development.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(16-12-14-4-1-2-5-15(14)21-16)19-9-7-13(8-10-19)17-6-3-11-22-17/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNHWOQVTFVQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

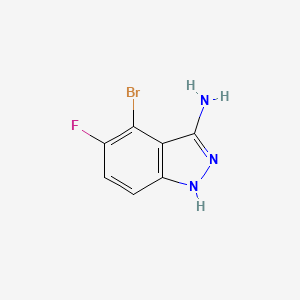
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2916732.png)
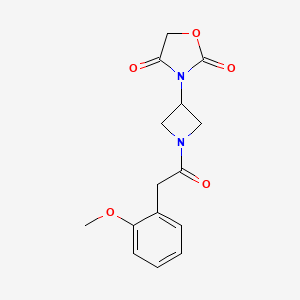
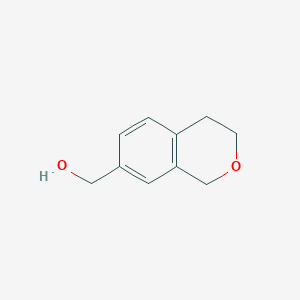
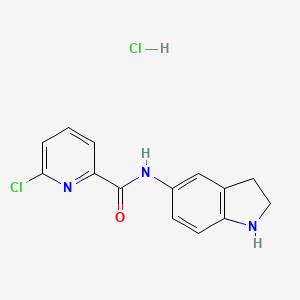
![Tert-butyl 2-{[4-(hydrazinecarbonyl)-1,3-oxazol-5-yl]methoxy}acetate](/img/structure/B2916739.png)


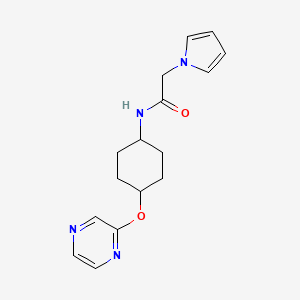
![2-(4-acetylpiperazin-1-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2916745.png)
![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)
